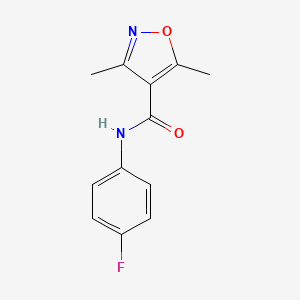

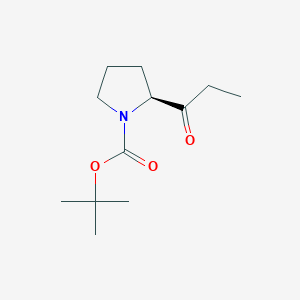

![molecular formula C23H19N3O2 B2773170 4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether CAS No. 685107-63-5](/img/structure/B2773170.png)

4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a structurally diverse pyridinium salt . It is quite familiar in many natural products and bioactive pharmaceuticals . It is offered by Benchchem for CAS No. 685107-63-5.

Synthesis Analysis

Pyridinium salts, which this compound is a part of, have been highlighted in terms of their synthetic routes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis .Chemical Reactions Analysis

Pyridinium salts have been studied for their reactivity . They have played an intriguing role in a wide range of research topics .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Phenyl ether derivatives, including methoxyphenyl compounds, have shown potential in antioxidant activity. Studies involving marine-derived fungi have led to the isolation of new phenyl ether derivatives demonstrating strong antioxidant capabilities, comparable to those of ascorbic acid, suggesting their potential in pharmaceutical and nutraceutical applications (Lan-lan Xu et al., 2017).

Material Science and Engineering

Compounds with methoxyphenyl structures have been utilized in the synthesis of novel materials, such as polyimides and liquid crystal compounds. These materials exhibit exceptional thermal stability, making them suitable for advanced engineering applications. The synthesis and properties of novel polyimides derived from bis(aminophenoxy) phenyl pyridine with dianhydride monomers highlight their solubility and thermal stability, indicating their utility in high-performance materials (Shu-jiang Zhang et al., 2005).

Synthetic Methodologies

Methoxyphenyl compounds are valuable intermediates in organic synthesis, offering pathways to various complex molecules. The FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols demonstrates an efficient method for the synthesis of alcohols, indicating their importance in synthetic organic chemistry (Y. Sawama et al., 2015).

Antiviral and Antiretroviral Activity

Research into pyrimidine derivatives containing methoxyphenyl groups has shown significant antiretroviral activity, particularly against HIV. These compounds offer a promising avenue for the development of new antiviral drugs with potential applications in the treatment of viral infections (D. Hocková et al., 2003).

Environmental Science

Methoxylated polybrominated diphenyl ethers (MeO-PBDEs), related to the compound of interest, have been studied for their natural occurrence and potential as natural products. This research suggests an environmental aspect to these compounds, highlighting their presence in marine ecosystems and their bioaccumulation in aquatic animals (Emma L. Teuten et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of this compound.

Eigenschaften

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-27-18-10-6-16(7-11-18)20-15-25-23(21-5-3-4-14-24-21)26-22(20)17-8-12-19(28-2)13-9-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYSVPNOJCHVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

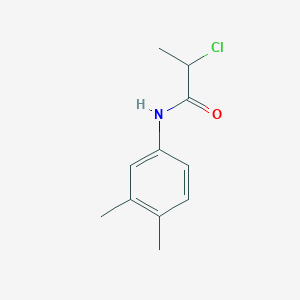

![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)

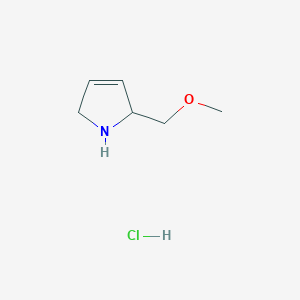

![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)

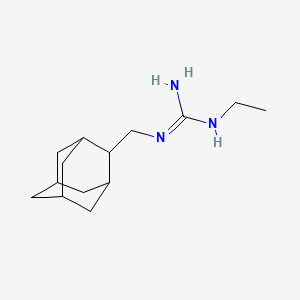

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)

![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)

![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)

![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)